N-(4-fluorophenyl)-N-(methylsulfonyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

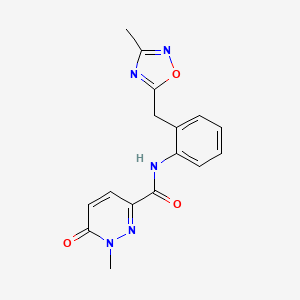

N-(4-Fluorophenyl)-N-(methylsulfonyl)glycine (FMSG) is an important and widely used compound in the field of synthetic organic chemistry. It is a versatile molecule that can be used for a variety of purposes, including as a building block for more complex molecules, as a reagent for chemical reactions, and as a substrate for enzymatic reactions. FMSG is of particular interest due to its unique properties, which make it a valuable tool for scientists in various fields of research.

Scientific Research Applications

Glycine Transporter Inhibitors

N-(4-fluorophenyl)-N-(methylsulfonyl)glycine is structurally related to compounds that have been investigated as glycine transporter-1 (GlyT1) inhibitors. These inhibitors play a crucial role in modulating neurotransmission and have potential applications in treating various neurological and psychiatric conditions. GlyT1 inhibitors derived from benzamides have shown efficacy in vivo, highlighting the therapeutic potential of related compounds (Lindsley et al., 2006).

Applications in Capillary Chromatography

A fluorosurfactant structurally similar to N-(4-fluorophenyl)-N-(methylsulfonyl)glycine was investigated for its application in micellar electrokinetic capillary chromatography (MEKC). This application demonstrates the potential utility of related compounds in analytical chemistry (de Ridder et al., 2001).

Polymerization and Bioconjugation

N-(4-fluorophenyl)-N-(methylsulfonyl)glycine analogs have been utilized as initiators for the polymerization of N-methyl-glycine-N-carboxyanhydride. This application is significant in the field of polymer chemistry, particularly for the creation of polymers with activated carboxylic acid termini, which are useful for bioconjugation (Borova et al., 2021).

properties

IUPAC Name |

2-(4-fluoro-N-methylsulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTAWUQQXRUPAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-N-(methylsulfonyl)glycine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2558502.png)

![2-(4-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558503.png)

![1-[6-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2558511.png)

![Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate](/img/structure/B2558512.png)

![6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid](/img/structure/B2558513.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2558523.png)